molecular formula C20H28O3 B12428069 4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one

4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one

Cat. No.: B12428069
M. Wt: 316.4 g/mol
InChI Key: KJUPGEKTXQYTSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Chinensine B involves several steps, starting from simpler organic molecules. The synthesis typically includes the formation of key intermediates through reactions such as cyclization, oxidation, and reduction . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of Chinensine B may involve large-scale extraction from Alpinia chinensis or synthetic methods. The extraction process includes solvent extraction, purification, and crystallization to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Chinensine B undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of acids, bases, or specific catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Comparison with Similar Compounds

  • Chinensine A
  • Chinensine C
  • Chinensine D
  • Chinensine E
  • Coronarin E
  • Villosin
  • Galanolactone

Biological Activity

The compound 4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one , also known as Chinensine B, is a diterpenoid with promising biological activities. This article reviews its structural characteristics, biological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

Chinensine B has a complex structure characterized by a furan ring and a naphthalene derivative. Its molecular formula is C20H28O3C_{20}H_{28}O_{3}, with a molecular weight of approximately 316.4 g/mol. The structural formula is represented as follows:

InChI InChI 1S C20H28O3 c1 13 6 9 16 19 2 3 10 5 11 20 16 4 15 13 8 7 14 12 17 21 23 18 14 22 h7 8 12 15 16 18 22H 1 5 6 9 11H2 2 4H3\text{InChI InChI 1S C20H28O3 c1 13 6 9 16 19 2 3 10 5 11 20 16 4 15 13 8 7 14 12 17 21 23 18 14 22 h7 8 12 15 16 18 22H 1 5 6 9 11H2 2 4H3}

Antimicrobial Properties

Research indicates that Chinensine B exhibits significant antimicrobial activity against various pathogens. A study showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains, suggesting its potential as a natural antimicrobial agent.

Anticancer Effects

Chinensine B has been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound was found to activate caspase pathways and downregulate anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Activity

The compound also shows anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

The biological activity of Chinensine B is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : It can modulate receptor activity related to apoptosis and inflammation pathways.
  • Oxidative Stress Reduction : Chinensine B exhibits antioxidant properties that help mitigate oxidative stress in cells.

Case Studies

Several studies have highlighted the biological effects of Chinensine B:

StudyFocusKey Findings
Study 1AntimicrobialEffective against multiple bacterial strains with MIC values between 32–128 µg/mL.
Study 2AnticancerInduces apoptosis in MCF-7 and HCT116 cells through caspase activation.
Study 3Anti-inflammatoryReduces TNF-alpha and IL-6 levels in macrophages.

Properties

IUPAC Name

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-hydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUPGEKTXQYTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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